1-Chloro-4-(difluorophenylmethyl)benzene
Overview
Description
1-Chloro-4-(difluorophenylmethyl)benzene is an organic compound with the molecular formula C13H9ClF2 It is a derivative of benzene, where a chlorine atom and a difluorophenylmethyl group are substituted at the 1 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-(difluorophenylmethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 1-chloro-4-(difluorophenyl)methane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(difluorophenylmethyl)benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in the compound can be replaced by various nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution Reactions:
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives or reduced to yield benzyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH) are commonly used under basic conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed under specific conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives such as phenols, anilines, and thiophenols.
Electrophilic Aromatic Substitution: Nitrobenzene, sulfonated benzene, and halogenated benzene derivatives.
Oxidation and Reduction: Benzoic acid derivatives and benzyl derivatives.
Scientific Research Applications
1-Chloro-4-(difluorophenylmethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is conducted to investigate its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science. Its derivatives may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-4-(difluorophenylmethyl)benzene involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. Additionally, its ability to form stable complexes with receptors can influence cellular signaling and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a difluorophenylmethyl group.
1-Chloro-4-fluorobenzene: Contains a single fluorine atom instead of a difluorophenylmethyl group.
1-Chloro-4-(chloromethyl)benzene: Has a chloromethyl group instead of a difluorophenylmethyl group.
Uniqueness
1-Chloro-4-(difluorophenylmethyl)benzene is unique due to the presence of both chlorine and difluorophenylmethyl groups, which impart distinct chemical and physical properties. The difluorophenylmethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis and research.
Properties
IUPAC Name |
1-chloro-4-[difluoro(phenyl)methyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2/c14-12-8-6-11(7-9-12)13(15,16)10-4-2-1-3-5-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSOPMHLUSDYJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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